Product packaging for 3-Ethoxy-4,5-dimethyl-1,2-oxazole(Cat. No.:CAS No. 127020-26-2)

3-Ethoxy-4,5-dimethyl-1,2-oxazole

Cat. No.: B13924905
CAS No.: 127020-26-2
M. Wt: 141.17 g/mol
InChI Key: XVEJAONDLBAHCK-UHFFFAOYSA-N
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Description

3-Ethoxy-4,5-dimethyl-1,2-oxazole (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B13924905 3-Ethoxy-4,5-dimethyl-1,2-oxazole CAS No. 127020-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127020-26-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-ethoxy-4,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C7H11NO2/c1-4-9-7-5(2)6(3)10-8-7/h4H2,1-3H3

InChI Key

XVEJAONDLBAHCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(=C1C)C

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxy 4,5 Dimethyl 1,2 Oxazole and Analogous 1,2 Oxazole Derivatives

Strategies for Precursor Synthesis and Functional Group Introduction

The assembly of the 1,2-oxazole ring is highly dependent on the availability of appropriately functionalized linear precursors. These precursors must contain the necessary carbon and nitrogen framework that will ultimately form the heterocyclic ring, along with the desired substituents or groups that can be converted into them.

The synthesis of 1,2-oxazoles often begins with the preparation of key precursors such as α-substituted ketones and hydroxylamine (B1172632) or its derivatives. nih.govnih.gov These molecules provide the necessary building blocks for the construction of the oxazole (B20620) ring.

Alpha-Substituted Ketones: A primary route to 1,2-oxazoles involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine. nih.gov For the target molecule, 3-Ethoxy-4,5-dimethyl-1,2-oxazole, a relevant precursor would be a substituted 1,3-diketone or a related β-ketoester. For instance, the synthesis can start from β-keto esters, which are then reacted with reagents like N,N-dimethylformamide dimethylacetal to yield β-enamino ketoesters. nih.gov These enamino ketoesters are versatile intermediates for building the 1,2-oxazole ring. nih.gov Another class of important precursors are α-acylamino ketones, which are central to several named reactions for oxazole synthesis. nih.govwikipedia.org These can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

Hydroxylamine Derivatives: Hydroxylamine hydrochloride is a common reagent used to provide the N-O fragment of the 1,2-oxazole ring. nih.govnih.gov It readily reacts with carbonyl compounds under various conditions to initiate the cyclization process. researchgate.netjocpr.com The synthesis of hydroxylamine itself and its substituted derivatives can be achieved through multiple methods, such as the reaction of an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxy cyclic imide and subsequent aminolysis or hydrazinolysis. google.com

A summary of precursor preparation strategies is presented below.

Precursor TypeSynthetic MethodStarting MaterialsKey Features
β-Enamino KetoestersCondensationβ-Keto esters, N,N-Dimethylformamide dimethylacetalCreates a reactive precursor for cyclization with hydroxylamine. nih.gov
α-Acylamino KetonesDakin-West ReactionAmino acids, Acylating agentsKey intermediate for Robinson-Gabriel synthesis. wikipedia.org
N-Acyl-α-amino KetonesMulti-step synthesisN-acyl-α-amino acidsPrecursors for both acyclic and heterocyclic compounds. nih.gov
Hydroxylamine DerivativesMulti-step synthesisAlcohols, Alkyl sulfonyl halides, N-hydroxy cyclic imidesProvides the N-O unit for the oxazole ring. google.com

Introducing the specific ethoxy and dimethyl groups onto the 1,2-oxazole scaffold can be achieved either by using pre-functionalized starting materials or by modifying the heterocyclic core after its formation.

For this compound, the most direct approach involves starting with a precursor that already contains the required functionalities. This would entail using a β-dicarbonyl compound equivalent that bears a methyl group on the α-carbon and another on a carbonyl carbon, along with a precursor that provides the ethoxy group. For example, the synthesis could start from 3-methyl-2,4-pentanedione. Reaction with a base and an ethylating agent could potentially introduce an ethoxy group, though controlling the regioselectivity can be challenging.

Alternatively, functionalization can occur after the ring is formed, although this is often more complex. C-H activation and functionalization are modern techniques used to introduce substituents onto heterocyclic rings, often mediated by transition metals like palladium. nih.gov For instance, a pre-formed 3,5-dimethyl-1,2-oxazole could theoretically be functionalized at the 4-position, and an ethoxy group could be introduced at the 3-position, though this would require specific and potentially multi-step synthetic transformations. The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine demonstrates that the 4-position of a 3,5-dimethylisoxazole (B1293586) ring can be functionalized, in this case via sulfochlorination. nih.gov

Classical and Modern Cyclization Approaches to the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole ring is the cornerstone of the synthesis. Several cyclization strategies have been developed, ranging from classical condensation reactions to modern cycloadditions.

One of the most powerful and versatile methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. wikipedia.org For the synthesis of 1,2-oxazoles, this typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). nih.govmdpi.comchem-station.com

The reaction of a nitrile oxide with an alkene leads to a 2-isoxazoline, which can then be oxidized to the corresponding isoxazole (B147169). If an alkyne is used as the dipolarophile, the isoxazole ring is formed directly. nih.gov The regioselectivity of the cycloaddition is a critical factor and is influenced by steric and electronic effects of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com For the synthesis of this compound, this would require the reaction of an ethoxy-substituted nitrile oxide with 2-butyne, or a related precursor strategy. Nitrile oxides are often generated in situ from aldoximes via oxidation, due to their high reactivity and tendency to dimerize. chem-station.com

A classical and widely used method for synthesizing 1,2-oxazoles is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and hydroxylamine. nih.govnih.gov The reaction proceeds via the formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the 1,2-oxazole ring. nih.gov

To obtain this compound, a potential precursor would be an ethoxy-substituted β-diketone derivative. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is a well-documented variation of this approach, which has been used to prepare regioisomeric 1,2-oxazole derivatives. nih.gov For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media provides an efficient, catalyst-free route to 5-arylisoxazoles. nih.gov

Cyclization MethodReactantsKey FeaturesProduct
1,3-Dipolar CycloadditionNitrile Oxide + AlkyneForms the isoxazole ring directly. Regioselectivity is key. nih.govresearchgate.netSubstituted 1,2-Oxazole
1,3-Dipolar CycloadditionNitrile Oxide + AlkeneForms a 2-isoxazoline intermediate, requires subsequent oxidation. mdpi.comchem-station.com2-Isoxazoline
Condensation Reaction1,3-Diketone + HydroxylamineClassical, robust method. Regiochemistry depends on the diketone structure. nih.govSubstituted 1,2-Oxazole
Condensation Reactionα,β-Unsaturated Ketone + HydroxylamineProvides access to various isoxazole derivatives. nih.govjocpr.comSubstituted 2-Isoxazoline/1,2-Oxazole

While many named reactions exist for the synthesis of oxazoles, it is important to distinguish between isomers. The Robinson-Gabriel synthesis and its variants are cornerstone methods for the preparation of 1,3-oxazoles , not the 1,2-oxazoles that are the focus of this article. wikipedia.orgtandfonline.compharmaguideline.com This reaction involves the cyclodehydration of a 2-acylamino-ketone, typically using a strong acid. wikipedia.orgsynarchive.com Modern variations have expanded its scope, including solid-phase syntheses and one-pot procedures combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. acs.orgnih.gov

Similarly, the Hantzsch synthesis is a famous multi-component reaction for producing dihydropyridines, which can then be oxidized to pyridines . wikipedia.orgorganic-chemistry.org While structurally different from 1,2-oxazoles, the mention of these named reactions is relevant in the broader context of heterocyclic synthesis as requested. Other notable named reactions for the synthesis of 1,3-oxazoles include the Van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC). tandfonline.comnih.govorganic-chemistry.org These methods, while powerful for their respective targets, are not directly applicable for the synthesis of the 1,2-oxazole ring system. The primary routes for 1,2-oxazoles remain the condensation of β-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides. nih.gov

Direct and Regioselective Synthesis of this compound

The primary and most direct approach to constructing the 1,2-oxazole ring system, a method known as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov For the specific synthesis of this compound, this would entail the reaction of an appropriately substituted β-ketoester, namely ethyl 2,3-dimethyl-3-oxobutanoate, with hydroxylamine.

Optimized Reaction Conditions and Catalyst Systems

The condensation reaction to form 1,2-oxazoles can be performed under various conditions, with the choice of catalyst and solvent system being crucial for optimizing yield and reaction time. While some syntheses can proceed without a catalyst in aqueous media, acidic or basic conditions are commonly employed to facilitate the reaction. nih.gov Modern approaches often utilize energy-efficient methods like microwave or ultrasonic irradiation to accelerate the process, reduce byproduct formation, and improve yields, aligning with the principles of green chemistry. ingentaconnect.comelifesciences.orgeurekaselect.com

Several catalyst systems have been explored for the synthesis of isoxazole derivatives, which could be adapted for the target compound. These range from simple base catalysts to more complex metal-based systems. For instance, the use of a Lewis acid such as Boron trifluoride (BF₃) has been shown to be effective in controlling the regioselectivity of the cyclocondensation of related β-enamino diketones. nih.gov

Catalyst/ConditionDescriptionKey AdvantagesReference
Aqueous Media (Catalyst-Free)Reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water.Environmentally benign, easier work-up, mild conditions. nih.gov
Microwave IrradiationMicrowave-assisted synthesis often used with chalcone (B49325) precursors.Reduced reaction time, high selectivity, improved yields. ingentaconnect.comeurekaselect.com
Ultrasonic IrradiationSonochemistry applied to multi-component reactions for isoxazole formation.Enhanced reaction efficiency, reduced energy consumption, use of green solvents. elifesciences.org
Lewis Acids (e.g., BF₃)Used with β-enamino diketones to control the site of initial nucleophilic attack.High regioselectivity. nih.gov
Metal-Free (DABCO)Reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes using DABCO as a catalyst under ultrasonication.Avoids metal toxicity and contamination. rsc.org

Stereochemical and Regiochemical Control in 1,2-Oxazole Formation

When an unsymmetrical 1,3-dicarbonyl precursor reacts with hydroxylamine, two regioisomeric products can potentially form. For this compound, the key challenge is to ensure that the ethoxy-bearing carbonyl group forms the C3 position of the ring, and not the C5 position.

Regiochemical control is achieved by exploiting the differential reactivity of the two carbonyl groups in the precursor. The initial step of the condensation is the nucleophilic attack of the hydroxylamine. The reaction can proceed via two main pathways:

Pathway A: The nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl. Subsequent cyclization and dehydration yield one regioisomer.

Pathway B: The nitrogen attacks the ester carbonyl. This leads to the alternative regioisomer.

The use of β-enamino diketones or related β-enamino ketoesters provides a robust method for directing this regioselectivity. nih.govnih.gov The enamine functionality alters the electronics of the adjacent carbonyl group, and reaction conditions such as the choice of solvent and the presence of additives like pyridine (B92270) or Lewis acids can be tuned to favor one pathway decisively. nih.gov For instance, studies on β-enamino diketones have shown that using BF₃ as a Lewis acid activator in acetonitrile (B52724) can lead to high regioselectivity (90%) for a specific isomer. nih.gov While stereochemistry is not a factor in the formation of the aromatic oxazole ring itself, controlling the regiochemistry is paramount for the unambiguous synthesis of the target compound.

Post-Cyclization Functionalization and Derivatization Strategies

An alternative to direct synthesis is the modification of a pre-existing, simpler 1,2-oxazole core. This approach involves adding or altering the substituents at positions 3, 4, and 5 after the ring has been formed.

Introduction or Modification of the Ethoxy Group at Position 3

Modifying or introducing the ethoxy group at the C3 position can be approached in several ways. While nucleophilic substitution reactions on the oxazole ring are generally challenging, they can be facilitated by the presence of a good leaving group. pharmaguideline.com A plausible strategy involves the synthesis of a 3-halo-1,2-oxazole intermediate, followed by a nucleophilic substitution reaction with sodium ethoxide to install the ethoxy group.

Alternatively, one could start with a 4,5-dimethyl-1,2-oxazol-3(2H)-one. This intermediate could then undergo O-alkylation using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base to yield the desired 3-ethoxy product. This pathway circumvents the need for direct nucleophilic substitution on the aromatic ring.

Transformations of the Dimethyl Substituents at Positions 4 and 5 (e.g., Alkylation, Halogenation)

The methyl groups at positions 4 and 5 are potential handles for further derivatization. Their reactivity is analogous to that of methyl groups on other aromatic systems, such as toluene. libretexts.org

Halogenation: Free-radical halogenation is a viable method for functionalizing these methyl groups. The reaction of the oxazole with a reagent like N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator would likely lead to the formation of 4-(bromomethyl)- and 5-(bromomethyl)- derivatives. libretexts.org These halogenated intermediates are versatile precursors for further transformations.

Alkylation: The bromomethyl derivatives obtained from halogenation can be used in subsequent nucleophilic substitution reactions. For example, reaction with Grignard reagents or other organometallic compounds could introduce new alkyl or aryl groups. Furthermore, direct C-H activation of the oxazole ring itself, typically at the C5 position, is a known transformation, often catalyzed by palladium. organic-chemistry.orgorganic-chemistry.org However, selective C-H activation of the attached methyl groups is more challenging and would likely proceed through a radical-based mechanism.

ParameterRoute A: Direct Synthesis (Claisen Condensation)Route B: Post-Cyclization Functionalization
EfficiencyTypically fewer steps, leading to higher overall yield and better atom economy.Multi-step process, potentially lowering overall yield. May require protecting groups.
ScalabilityOften more amenable to large-scale production due to fewer steps and simpler starting materials.Can be more complex to scale up due to multiple transformations and purification steps.
FlexibilityRequires synthesis of a specific, highly-functionalized precursor for each target analog.Allows for late-stage diversification from a common intermediate, useful for creating libraries of related compounds.
SustainabilityCan be designed using green principles, such as aqueous media or microwave/ultrasound assistance. nih.govingentaconnect.comelifesciences.orgMay involve hazardous reagents (e.g., for halogenation) and multiple solvents, increasing waste generation.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 4,5 Dimethyl 1,2 Oxazole

Reactivity of the 1,2-Oxazole Ring System

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Nucleus

Electrophilic attack on the oxazole ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. pharmaguideline.com However, the presence of electron-donating groups can facilitate such reactions. pharmaguideline.comwikipedia.org In the case of 3-ethoxy-4,5-dimethyl-1,2-oxazole, the ethoxy group at C3 and the methyl groups at C4 and C5 are all electron-donating, which should, in principle, activate the ring towards electrophilic substitution.

The general order of reactivity for electrophilic substitution on the oxazole ring is C5 > C4 > C2. pharmaguideline.com For this compound, positions C4 and C5 are already substituted. Therefore, any electrophilic substitution would be directed to the C2 position, which is generally the least reactive site. pharmaguideline.com Reactions like nitration, sulfonation, and chlorosulfonation are typically difficult to achieve on an unsubstituted oxazole ring due to the formation of highly electron-deficient oxazolium cations. pharmaguideline.com

Reaction Type Reagent Expected Product Notes
BrominationBr₂ in MeOH/K₂CO₃Can lead to addition or ring-opening products. clockss.orgThe outcome is highly dependent on reaction conditions and substitution pattern. clockss.org
FormylationVilsmeier-Haack2-FormyloxazoleGenerally occurs at an unsubstituted C2 position. pharmaguideline.comwikipedia.org

Nucleophilic Addition and Substitution Reactions on the Oxazole Ring

Nucleophilic attack on the oxazole ring is more common than electrophilic substitution, particularly when electron-withdrawing groups are present or when a good leaving group is located at the C2 position. pharmaguideline.comwikipedia.org The most electron-deficient position in the oxazole ring is C2, making it the primary target for nucleophiles. pharmaguideline.com

While direct nucleophilic substitution on the this compound ring is not extensively documented, general principles suggest that nucleophilic attack would likely lead to ring cleavage rather than substitution, a common fate for oxazoles under nucleophilic conditions. pharmaguideline.com For instance, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization sequence. pharmaguideline.com

Reaction Type Reagent Potential Outcome Notes
AminationAmmonia/FormamideRing-opening followed by recyclization to an imidazole (B134444) derivative. pharmaguideline.comA common reactivity pattern for oxazoles. pharmaguideline.com
MetallationOrganolithium reagentsDeprotonation at C2, but the resulting lithio-oxazole can be unstable and lead to ring-opened isonitriles. pharmaguideline.comwikipedia.orgThe stability of the metallated intermediate is a key factor. pharmaguideline.com

Ring-Opening and Rearrangement Processes (e.g., Oxazole-Isoxazole Rearrangements)

The 1,2-oxazole ring is known to undergo various ring-opening and rearrangement reactions, often promoted by heat, light, or chemical reagents. researchgate.net These transformations can lead to the formation of other heterocyclic systems or acyclic compounds. researchgate.net One notable process is the thermal or photochemical rearrangement of isoxazoles to oxazoles, though the reverse process for this compound is less common.

A significant reaction is the cleavage of the weak O-N bond, which can be initiated by various means, including reduction or photolysis. researchgate.netrsc.org For instance, anion photodetachment has been used to study the diradical intermediate formed during the ring-opening of oxazole. rsc.org Such studies provide insight into the fundamental bond-breaking processes in these heterocycles. rsc.org

Transformations Involving the Ethoxy Substituent at Position 3 (e.g., Ether Cleavage, Transalkoxylation)

The ethoxy group at the C3 position of the oxazole ring is an ether linkage and can potentially undergo reactions typical of ethers, such as cleavage. However, its reactivity is influenced by the attached aromatic heterocycle. Cleavage of the ethyl-oxygen bond would require harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids. Transalkoxylation, the exchange of the ethoxy group for another alkoxy group, could also be envisioned under specific catalytic conditions, though this is not a widely reported transformation for this specific compound.

Reactions at the Dimethyl Substituents at Positions 4 and 5 (e.g., Allylic/Benzylic-type Reactivity, C-H Functionalization)

The methyl groups at the C4 and C5 positions are attached to an aromatic ring and can exhibit reactivity analogous to benzylic positions. This includes the potential for radical halogenation or oxidation under appropriate conditions. More modern synthetic methods, such as C-H functionalization, offer a powerful tool for the direct modification of these methyl groups. beilstein-journals.org Palladium-catalyzed C-H activation, for instance, has been used for the silylation of related heterocyclic systems. acs.org

Reaction Type Reagent/Catalyst Potential Product Notes
Radical HalogenationN-Bromosuccinimide (NBS)Bromination of one or both methyl groups.Requires a radical initiator.
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Oxidation of methyl groups to carboxylic acids.Can also lead to ring-opening. pharmaguideline.com
C-H FunctionalizationTransition metal catalysts (e.g., Pd, Rh)Introduction of various functional groups at the methyl positions.A modern and versatile approach. beilstein-journals.orgacs.org

Cycloaddition and Pericyclic Reactions of this compound

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of oxazole chemistry. libretexts.org Oxazoles can participate as the diene component in Diels-Alder reactions, a type of [4+2] cycloaddition, with various dienophiles. wikipedia.orgclockss.org The presence of electron-donating groups, such as the ethoxy and dimethyl substituents in this compound, enhances the reactivity of the oxazole ring as a diene. pharmaguideline.com

These cycloaddition reactions are synthetically valuable as they provide a route to other important ring systems, such as pyridines and furans. wikipedia.orgclockss.org The reaction with an alkyne, for example, can lead to the formation of a furan (B31954) derivative, while reaction with an alkene can yield a pyridine (B92270) precursor after the elimination of a small molecule from the initial bicyclic adduct. wikipedia.org Oxazoles can also undergo 1,3-dipolar cycloadditions. slideshare.netlibretexts.org

Reaction Type Dienophile Initial Adduct Final Product
Diels-AlderAlkyneBicyclic adductFuran derivative
Diels-AlderAlkeneBicyclic adductPyridine precursor
1,3-Dipolar CycloadditionVarious dipolarophiles5-membered ring adductDepends on the dipolarophile

Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions, C-H Activation)

The oxazole ring is a valuable scaffold in medicinal chemistry and materials science, and transition metal-catalyzed reactions are pivotal for its functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the oxazole core. The Sonogashira and Suzuki-Miyaura reactions are particularly prominent.

For the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, a common method involves a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI) to activate the C-H bond of the alkyne, and a base such as triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF). chemrxiv.org This approach has been successfully used to introduce alkyne substituents onto the oxazole core, creating versatile building blocks for applications like click chemistry. chemrxiv.org

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an organoboron compound with a halide. This reaction has been employed to synthesize various 5-(het)aryloxazoles and complex poly-oxazole structures. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields.

Reaction TypeCatalystCo-catalyst / BaseSubstratesProduct TypeReference
Sonogashira Coupling Pd(PPh₃)₄CuI / Et₃NHalogenated Oxazole + Terminal AlkyneEthynyl-substituted Oxazole chemrxiv.org
Suzuki-Miyaura Coupling PdCl₂(PPh₃)₂K₂CO₃ (aq)Bromo-oxazole + ArylboronateAryl-substituted Oxazole clockss.org
Suzuki-Miyaura Coupling Palladium CatalystVarious4-Bromo-oxazole + Aryl HalideOxazole-containing Biaryl researchgate.net

C-H Activation

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates (e.g., halides or organometallics). Palladium-catalyzed direct C-H arylation can functionalize the oxazole ring. For instance, Fagnou's conditions have been effective for the C-H arylation at the C-5 position of certain oxazole derivatives using aryl bromides, providing diarylated products in moderate to good yields. clockss.org

Rhodium-catalyzed C-H activation is another powerful strategy, often involving the formation of a metallacyclic intermediate. nih.gov For example, Rh(III)/Cu(II) catalytic systems have been used to activate C-H bonds in related N-heterocyclic compounds, proceeding through a rhodacycle intermediate that subsequently reacts with a coupling partner. nih.gov While not specifically demonstrated on this compound, these methods represent a viable pathway for its selective functionalization.

Reaction TypeCatalyst SystemKey FeaturesIntermediateProduct TypeReference
Direct C-H Arylation Palladium CatalystArylation of C-H bond with aryl bromidesNot specifiedDi-arylated Oxazole clockss.org
C-H Activation/Annulation Rh(III)/Cu(II)Sequential C-H bond activation and intramolecular annulationRhodacycleFused Heterocycles (e.g., Indazoles) nih.gov

Photochemical and Electrochemical Reactivity

The inherent aromaticity and heteroatomic nature of the oxazole ring endow it with distinct photochemical and electrochemical properties.

Photochemical Reactivity

Oxazole rings can undergo photochemical reactions such as photooxidation. For example, irradiation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid leads to oxidation and rearrangement products. semanticscholar.org

More sophisticated photochemical behavior is observed when the 1,2-oxazole moiety is incorporated into larger systems. Diarylethenes containing a 3,5-dimethyl-1,2-oxazole ring have been shown to exhibit photochromism. researchgate.net These molecules can undergo a reversible transformation between two isomers—a colorless open-ring form and a colored closed-ring form—upon irradiation with light of specific wavelengths. This switching is often accompanied by a change in fluorescence properties, making such compounds interesting for molecular switches and data storage applications. The cyclization (ring-closing) and cycloreversion (ring-opening) processes are key to this behavior. researchgate.net

SystemPhenomenonTransformationStimulusApplicationReference
2,5-DiphenyloxazolePhotooxidationFormation of oxidation and rearrangement productsIrradiation in presence of benzoic acidN/A semanticscholar.org
Diarylethene with 3,5-dimethyl-1,2-oxazolePhotochromismReversible cyclization/cycloreversionUV / Visible LightMolecular Switches, Data Storage researchgate.net

Electrochemical Reactivity

The electrochemical behavior of oxazoles has also been investigated. Polarographic studies have shown that the oxazole ring can undergo electrochemical reduction in protic solvents. This reduction typically occurs at the C-2 position of the ring. semanticscholar.org

Elucidation of Reaction Mechanisms Through Kinetic, Isotopic Labeling, and Computational Studies

Kinetic Studies : These studies measure reaction rates to provide insight into the reaction mechanism. For example, kinetic analysis of the photochromic diarylethenes mentioned previously revealed that the photochemical cyclization process is a zeroth-order reaction, while the thermal cycloreversion is a first-order reaction. researchgate.net

Isotopic Labeling : This powerful technique involves replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium) to trace its path through the reaction. It is invaluable for determining which specific bonds are broken and formed, and for probing kinetic isotope effects that can distinguish between proposed mechanistic pathways in processes like C-H activation.

Computational Studies : Density Functional Theory (DFT) and other computational methods are widely used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed reactivity and selectivity. For instance, computational studies have supported the proposed rhodacycle intermediates in Rh(III)-catalyzed C-H activation reactions. nih.gov Similarly, calculations have been used to explain the stability of intermediates, such as the equilibrium between an oxazolyl carbanion and its open-chain isonitrile-enolate form, which can influence reaction outcomes. chemrxiv.org

Advanced Spectroscopic and Structural Characterization of 3 Ethoxy 4,5 Dimethyl 1,2 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for the complete assignment of all proton and carbon signals of 3-Ethoxy-4,5-dimethyl-1,2-oxazole.

Based on its structure, the following ¹H and ¹³C NMR signals can be predicted. The ethoxy group would present as a quartet and a triplet in the ¹H NMR spectrum, while the two methyl groups attached to the isoxazole (B147169) ring would appear as singlets, albeit with slightly different chemical shifts due to their distinct electronic environments.

Predicted ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structural motifs.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Atom PositionPredicted δ (ppm)MultiplicityAtom PositionPredicted δ (ppm)
CH₃ (C-5)2.1 - 2.3sC-3165 - 170
CH₃ (C-4)1.8 - 2.0sC-5155 - 160
O-CH₂-CH₃4.2 - 4.4qC-4110 - 115
O-CH₂-CH₃1.3 - 1.5tO-CH₂-CH₃68 - 72
O-CH₂-CH₃14 - 16
CH₃ (C-5)10 - 12
CH₃ (C-4)8 - 10

To confirm the assignments from one-dimensional spectra and establish the complete molecular framework, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the key correlation would be observed between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). It would be used to unambiguously assign each carbon atom that bears protons. For instance, the proton signal at ~4.3 ppm would correlate to the carbon signal at ~70 ppm, confirming the O-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. In the structural analysis of related isoxazole derivatives, HMBC is key to linking substituents to the heterocyclic ring. nih.gov For this molecule, HMBC would show correlations from the C-4 methyl protons to carbons C-3, C-4, and C-5, and from the ethoxy methylene protons to the C-3 carbon of the isoxazole ring, thereby confirming the substitution pattern.

Illustrative HMBC Correlations for Structural Elucidation

Proton (¹H)Correlates to Carbon (¹³C)Information Gained
CH₃ (at C-4)C-3, C-5Confirms position of methyl group at C-4
CH₃ (at C-5)C-4, N=C(O)-Confirms position of methyl group at C-5
O-CH₂-C-3, -CH₃ (ethoxy)Confirms attachment of ethoxy group to C-3

Dynamic NMR (DNMR) studies are employed to investigate time-dependent molecular processes such as conformational changes or rotations around single bonds that occur on the NMR timescale. For this compound, the primary site for such analysis would be the rotation around the C3-O bond of the ethoxy substituent. At ambient temperature, this rotation is typically fast, resulting in sharp, time-averaged signals. However, by lowering the temperature, it might be possible to slow this rotation sufficiently to observe distinct signals for different rotational conformers (rotamers). Such an analysis would provide insight into the rotational energy barrier and the preferred conformation of the ethoxy group relative to the plane of the isoxazole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For C₇H₁₁NO₂, the calculated exact mass is 141.0790 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Furthermore, analysis of the fragmentation patterns under techniques like electron ionization (EI-MS) provides valuable structural information. The fragmentation of heterocyclic rings often follows characteristic pathways. For 1,2,4-oxadiazoles, a formal retro 1,3-dipolar cycloaddition is a primary cleavage pathway. sci-hub.st A similar cleavage of the N-O bond in this compound would be an expected fragmentation route.

Plausible Fragmentation Pathway for this compound This data is illustrative and based on known fragmentation patterns of related heterocycles.

Predicted m/zFragment FormulaProposed Fragment Identity / Loss
141.0790[C₇H₁₁NO₂]⁺Molecular Ion (M⁺)
113.0841[C₆H₉N₂O]⁺Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement
98.0606[C₅H₈NO]⁺Loss of the ethoxy radical (•OC₂H₅)
70.0422[C₄H₆O]⁺Cleavage of N-O bond, loss of ethoxyacetonitrile

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the definitive arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique requires the growth of a suitable single crystal, and no such public data currently exists for this compound.

Should a crystal structure be determined, it would provide unequivocal proof of the molecular connectivity. X-ray analysis of related structures, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, shows that the isoxazole ring itself is planar. nih.gov It would be expected that the this compound ring would also be largely planar. The analysis would detail the orientation of the ethoxy and methyl substituents relative to this plane and to each other. Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice, which is governed by intermolecular forces.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for providing a unique "molecular fingerprint" of a compound. For this compound, the vibrational spectra would be characterized by contributions from the 1,2-oxazole ring, the ethoxy group, and the two methyl groups.

The 1,2-oxazole ring is a five-membered heterocyclic system containing adjacent nitrogen and oxygen atoms. Its vibrational modes are complex and involve the stretching and bending of the C=N, C-O, N-O, and C-C bonds within the ring. The positions of these bands are sensitive to the nature and position of substituents. In the case of this compound, the electron-donating ethoxy group at the C3 position and the methyl groups at the C4 and C5 positions will influence the electronic distribution and, consequently, the vibrational frequencies of the ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The C=N stretching vibration of the oxazole (B20620) ring typically appears in the region of 1620-1500 cm⁻¹. The C-O-C stretching vibrations of the ethoxy group would produce strong bands, typically in the 1260-1000 cm⁻¹ range. The N-O stretching vibration is expected in the 1430-1350 cm⁻¹ region. The C-H stretching vibrations of the methyl and ethyl groups will be observed in the 3000-2850 cm⁻¹ range, while their bending vibrations will appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N and C=C stretching vibrations of the oxazole ring are expected to be strong and easily identifiable in the Raman spectrum. The symmetric stretching of the C-C bonds and the breathing modes of the ring are also often prominent.

Illustrative Vibrational Data for a Substituted 1,2-Oxazole:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity (IR) Intensity (Raman)
C-H Stretching (Alkyl)2980 - 2850Medium to StrongMedium to Strong
C=N Stretching (Oxazole Ring)1610 - 1550MediumStrong
C=C Stretching (Oxazole Ring)1580 - 1500MediumStrong
N-O Stretching (Oxazole Ring)1430 - 1350StrongWeak
C-H Bending (Alkyl)1470 - 1370MediumMedium
C-O-C Asymmetric Stretching (Ethoxy)1260 - 1150StrongMedium
C-O-C Symmetric Stretching (Ethoxy)1100 - 1000StrongMedium
Ring Breathing/Deformation900 - 700MediumStrong

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within a molecule upon absorption of light. The UV-Vis spectrum of this compound would be dominated by transitions involving the π-electrons of the 1,2-oxazole ring.

The parent 1,2-oxazole exhibits absorption bands in the far-UV region. However, the presence of substituents significantly affects the position and intensity of these bands. The ethoxy group at the C3 position, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. The methyl groups at C4 and C5 positions will also contribute to a slight red shift.

The primary electronic transitions expected for this molecule are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving the promotion of a non-bonding electron from the nitrogen or oxygen heteroatoms to a π* antibonding orbital, may also be observed, although it is often masked by the more intense π → π* bands. The solvent polarity can influence the position of these absorption bands, with π → π* transitions generally showing a slight red shift in more polar solvents, while n → π* transitions typically exhibit a blue shift.

Expected UV-Vis Absorption Data for a Substituted 1,2-Oxazole:

Electronic Transition Expected Wavelength (λmax) Molar Absorptivity (ε) Solvent
π → π220 - 260 nmHighEthanol
n → π270 - 300 nmLowHexane

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if synthesized)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by replacing one of the methyl groups with a different substituent or by introducing a chiral substituent on the ethoxy group, the resulting derivative would be chiral and would be expected to show a CD spectrum.

The CD spectrum of a chiral derivative of this compound would exhibit positive and/or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to correlate the observed CD spectrum with the stereochemistry of the molecule.

Hypothetical Circular Dichroism Data for a Chiral Derivative:

Electronic Transition Wavelength (nm) Sign of Cotton Effect
π → π~250(+) or (-)
n → π~280(+) or (-)

In the absence of synthesized chiral derivatives of this compound and their corresponding experimental CD data, any discussion on their chiroptical properties remains speculative. The synthesis and characterization of such derivatives would be a necessary first step to explore their chiroptical behavior.

Theoretical and Computational Chemistry Investigations of 3 Ethoxy 4,5 Dimethyl 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, ground-state geometry, and various energetic properties of 3-ethoxy-4,5-dimethyl-1,2-oxazole.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the optimized geometry and electron distribution of a molecule in its ground state.

The charge distribution within the molecule can also be determined using DFT. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide insights into the partial atomic charges on each atom. In oxazole (B20620) systems, the oxygen and nitrogen atoms are typically electronegative centers, bearing partial negative charges, while the carbon atoms exhibit varying degrees of positive charge. researchgate.net The ethoxy and methyl substituents would further modulate this charge distribution through inductive and resonance effects.

Table 1: Predicted General Trends for Ground State Properties of this compound based on DFT studies of related compounds.

PropertyPredicted Characteristic
Geometry The 1,2-oxazole ring is expected to be nearly planar. The ethoxy and dimethyl groups will adopt specific conformations to minimize steric hindrance.
Bond Lengths C-O and C-N bonds within the ring will exhibit lengths intermediate between single and double bonds, indicative of aromatic character.
Charge Distribution The oxygen and nitrogen atoms of the oxazole ring will be the most electronegative centers. The carbon atom of the ethoxy group bonded to the ring will likely have a partial positive charge.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a higher computational cost compared to DFT.

For this compound, high-level ab initio calculations could be used to refine the ground state energy and electronic properties obtained from DFT. These methods are particularly useful for obtaining benchmark energetic data and for studying excited states. For instance, ab initio calculations on oxazole and its derivatives have been used to determine accurate heats of formation and ionization potentials. researchgate.net

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Gaps, Orbital Interaction)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxazole ring, with contributions from the oxygen and nitrogen lone pairs and the π-system. The LUMO is also likely to be a π* orbital of the heterocyclic ring. The ethoxy and methyl substituents will influence the energies of these orbitals. The electron-donating nature of the ethoxy and methyl groups is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted 1,2-oxazole, suggesting increased reactivity.

Table 2: Expected Frontier Orbital Properties of this compound based on related compounds.

OrbitalExpected Characteristics
HOMO Primarily a π orbital localized on the oxazole ring, with significant contributions from the heteroatoms. Its energy will be influenced by the electron-donating substituents.
LUMO Likely a π* orbital of the oxazole ring.
HOMO-LUMO Gap Expected to be smaller than that of unsubstituted 1,2-oxazole, indicating higher reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of a molecule.

DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov The predicted shifts would be valuable for confirming the chemical structure and assigning the signals in an experimental spectrum. For example, in related 1,2-oxazole derivatives, the chemical shifts of the ring protons and carbons are sensitive to the nature and position of substituents. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated using DFT. These calculations provide information about the vibrational modes of the molecule, which can be compared with experimental spectra to confirm the presence of specific functional groups and to aid in structural assignment.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions, including identifying intermediates and transition states.

For a given reaction, the potential energy surface (PES) maps the energy of a system as a function of the positions of its atoms. By mapping the PES, chemists can identify the most likely reaction pathways, including the structures of transition states and intermediates.

For this compound, computational studies could explore various reactions, such as its behavior under thermal or photochemical conditions, or its reactivity towards electrophiles and nucleophiles. For instance, the reactions of oxazoles with singlet oxygen have been studied computationally, revealing cycloaddition mechanisms. colab.wsacs.org Similar studies on the target molecule could predict its degradation pathways or its potential to participate in cycloaddition reactions. The presence of the ethoxy and dimethyl groups would be expected to influence the regioselectivity and stereoselectivity of such reactions.

Investigation of Non-Covalent Interactions and Intermolecular Forces in Aggregates or Solutions

While direct studies on the non-covalent interactions of this compound are absent, research on similar heterocyclic compounds like 4,5-phenyl-oxazoles highlights the importance of both specific and non-specific intermolecular forces in molecular recognition and crystal packing. nih.gov These interactions can include hydrogen bonds and van der Waals forces. nih.govresearchgate.net The analysis of non-covalent interactions is critical for understanding how molecules self-assemble in condensed phases. nih.govnih.gov For this compound, one would anticipate interactions involving the oxygen and nitrogen heteroatoms of the oxazole ring, as well as the ethoxy group, playing a significant role in its intermolecular behavior.

Applications of 3 Ethoxy 4,5 Dimethyl 1,2 Oxazole in Organic Synthesis and Advanced Materials Science

Role as a Synthetic Building Block for Complex Molecular Architectures

The oxazole (B20620) ring is a valuable synthon in organic chemistry, prized for its stability and versatile reactivity. aablocks.comnih.gov Its derivatives are key intermediates in the construction of more complex molecular frameworks. aablocks.com The predictable reactivity of the oxazole ring, particularly its ability to undergo regioselective metallation and participate in cycloaddition reactions, allows chemists to introduce functionality and build molecular complexity in a controlled manner. researchgate.net

Precursor for Other Heterocyclic Systems and Fused Ring Structures

The 1,2-oxazole ring system is a versatile precursor for the synthesis of other heterocyclic structures through various ring-transformation reactions. tandfonline.com One of the most notable applications is its use as a diene component in Diels-Alder reactions. Alkoxy-substituted oxazoles, for instance, can react with electrophilic alkenes to form bicyclic intermediates, which can then be converted into pyridine (B92270) derivatives. wikipedia.org This strategy is famously employed in the synthesis of the pyridoxyl system, a core component of vitamin B6. wikipedia.org

Furthermore, the oxazole ring can be transformed into other heterocycles such as imidazoles, thiazoles, pyrroles, and pyrimidines through nucleophilic addition followed by ring-opening and recyclization pathways. researchgate.nettandfonline.com The specific outcome is often dictated by the reaction conditions and the nature of the nucleophile used. tandfonline.com Unsaturated oxazolones, a related class, are also recognized as important starting materials for generating a variety of five- and six-membered heterocycles. nih.gov The synthesis of fused heterocyclic systems, such as 1,2,3-triazolo[1,5-a]pyrazines and 2H-thiazolo[4,5-d] rsc.orgrsc.orgthieme-connect.detriazole, further illustrates the utility of heterocyclic building blocks in creating novel, complex scaffolds. nih.govrsc.org

Utility in Multi-Component Reactions (MCRs) and Diversity-Oriented Synthesis

The oxazole scaffold is a valuable component in diversity-oriented synthesis, a strategy aimed at the rapid creation of large collections of structurally diverse small molecules for high-throughput screening. aablocks.comnih.gov A highly versatile route for generating oxazole-5-amide libraries has been developed, which relies on readily accessible oxazole intermediates. nih.govacs.org This approach allows for parallel amide synthesis, quickly producing a wide range of derivatives from a common core structure. nih.govacs.org

Such libraries are instrumental in medicinal chemistry for identifying new drug leads. The ability to systematically modify substituents around the stable oxazole core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). nih.gov While many MCRs focus on the construction of the oxazole ring itself, the resulting functionalized oxazoles serve as the key building blocks for subsequent diversification. nih.gov

Development of Novel Ligands and Catalysts Incorporating the Oxazole Scaffold

The oxazole motif, and its reduced form oxazoline (B21484), is a cornerstone in the field of asymmetric catalysis. acs.org Ligands incorporating these rings are among the most successful and widely used due to their modular nature, straightforward synthesis, and effectiveness in a broad array of metal-catalyzed transformations. rsc.orgacs.org The chiral center, typically derived from readily available amino alcohols, is positioned adjacent to the coordinating nitrogen atom, allowing for direct and effective stereochemical control at the metal's active site. acs.org

Pioneering work by Brunner introduced pyridine-oxazoline (Pyox) ligands, which for a long time set the standard for efficiency in several catalytic reactions. rsc.org Since then, numerous variations have been developed, including bis(oxazoline) and phosphine-oxazoline (PHOX) ligands. rsc.orgrsc.orgthieme-connect.de These ligands have been successfully applied in reactions catalyzed by transition metals like palladium, iridium, and copper. rsc.orgacs.org

For example, planar-chiral oxazole-pyridine N,N-ligands have shown superior performance in the palladium-catalyzed asymmetric acetoxylative cyclization of certain substrates, yielding bioactive chiral molecules. acs.org The electronic properties of the oxazole ring are crucial; the nitrogen atom is relatively electron-poor compared to that in an oxazoline, influencing the catalytic activity. acs.org Vanadium complexes featuring oxazole-oxazoline ligands have also been developed as active catalysts for ethylene (B1197577) polymerization and copolymerization reactions. lifechemicals.com

Ligand TypeKey Structural FeatureCommon Metal CentersExemplary Catalytic ApplicationsReference
Pyridine-Oxazoline (Pyox)Bidentate N,N-ligand combining pyridine and oxazoline rings.Pd, Ir, CuAsymmetric cyclopropanation, allylic substitution, hydrogenation. rsc.org
Bis(oxazoline) (BOX)C2-symmetric bidentate N,N-ligands with two oxazoline rings.Cu, Zn, MgDiels-Alder reactions, aldol (B89426) reactions, cyclopropanation. thieme-connect.de
Phosphine-Oxazoline (PHOX)Bidentate P,N-ligand combining phosphine (B1218219) and oxazoline moieties.Pd, IrAsymmetric allylic alkylation, hydrogenation. acs.org
Planar-Chiral Oxazole-Pyridine[2.2]Paracyclophane-based planar-chiral N,N-ligands.PdAsymmetric acetoxylative cyclization. acs.org

Applications in Supramolecular Chemistry (e.g., Host-Guest Interactions, Self-Assembly)

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Central to this field are concepts like host-guest interactions and self-assembly, which drive the formation of large, well-ordered structures.

Heterocyclic compounds are often incorporated into supramolecular designs due to their defined geometries and ability to participate in hydrogen bonding, π-π stacking, and electrostatic interactions. While specific examples of 3-ethoxy-4,5-dimethyl-1,2-oxazole in host-guest systems are not prominent, the principles are well-illustrated by other complex systems. For example, giant ring-shaped polyoxometalates can act as hosts for guest molecules like γ-cyclodextrin, leading to the self-assembly of highly ordered, core-shell-like motifs. nih.gov This demonstrates how weak supramolecular interactions can be harnessed to construct complex, multi-component materials. nih.gov

The 1,2,oxazole ring possesses a significant dipole moment and heteroatoms capable of acting as hydrogen bond acceptors, features that could be exploited in the design of novel supramolecular architectures. Unnatural amino acids containing the 1,2-oxazole ring have been used as building blocks to create specific peptide-like structures, where the heterocycle helps to pre-organize the molecular conformation. nih.govacs.org This control over conformation is a key principle in designing molecular receptors and self-assembling systems.

Integration into Advanced Materials with Desired Optical or Electronic Properties

The oxazole scaffold is integrated into various advanced materials, where its electronic properties contribute to desired functions. lifechemicals.com For instance, 1,2,4-oxadiazole (B8745197) derivatives, which are structural isomers of 1,2-oxazoles, have been employed as subunits in the creation of liquid crystals and other luminescent materials. lifechemicals.com

Future Perspectives and Emerging Research Directions for 3 Ethoxy 4,5 Dimethyl 1,2 Oxazole

Challenges and Opportunities in the Sustainable and Scalable Synthesis of 3-Ethoxy-4,5-dimethyl-1,2-oxazole

The traditional synthesis of isoxazoles often involves multi-step procedures with challenges in regioselectivity and the use of hazardous reagents. The future of this compound synthesis hinges on the development of sustainable and scalable methods that are both economically viable and environmentally benign.

Challenges:

Regiocontrol: Achieving the precise 3,4,5-trisubstituted pattern of this compound can be challenging, often leading to mixtures of isomers that require difficult purification steps.

Harsh Reaction Conditions: Many classical isoxazole (B147169) syntheses require harsh conditions, such as strong bases or high temperatures, which are not ideal for large-scale production and can limit functional group tolerance.

Waste Generation: The use of stoichiometric reagents and organic solvents contributes to significant waste generation, a key concern in modern chemical manufacturing.

Opportunities:

Green Chemistry Approaches: The adoption of green chemistry principles offers a promising path forward. This includes the use of aqueous media nih.govresearchgate.net, ionic liquids ijpsonline.com, and catalyst-free reactions nih.gov, which can lead to cleaner and more efficient syntheses. For instance, the synthesis of isoxazole derivatives has been demonstrated in aqueous media, offering advantages like easier work-up and reduced environmental impact. nih.govresearchgate.net

Catalytic Methods: The development of novel catalytic systems, such as those based on copper or gold, can enable milder reaction conditions and improved regioselectivity in isoxazole synthesis. organic-chemistry.org

One-Pot Syntheses: Designing one-pot, multi-component reactions can significantly improve the efficiency and scalability of the synthesis of polysubstituted oxazoles by reducing the number of intermediate purification steps. nih.gov A recently developed method for the rapid and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids highlights the potential for such streamlined approaches. nih.govacs.org

Synthesis ApproachAdvantagesChallenges for this compound
Green Solvents (e.g., water, ionic liquids) Reduced environmental impact, potentially lower cost. nih.govresearchgate.netijpsonline.comSolubility of starting materials, reaction kinetics.
Catalytic Synthesis (e.g., Cu, Au) Milder conditions, higher selectivity. organic-chemistry.orgCatalyst cost and recovery, specific catalyst development.
One-Pot Reactions Increased efficiency, reduced waste. nih.govPrecise control of sequential reaction steps.
Microwave-Assisted Synthesis Rapid reaction times, increased yields. ontosight.airesearchgate.netScalability for industrial production.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The isoxazole ring is a versatile scaffold, and exploring its reactivity beyond known transformations is a key area for future research. Understanding the unique reactivity of this compound could unlock new synthetic pathways and applications.

A remarkable and unexpected transformation that holds promise for creating novel molecular architectures is the base-mediated rearrangement of isoxazoles to oxazoles. nih.govrsc.org This facile transformation could be explored for this compound, potentially leading to the corresponding 2-Ethoxy-4,5-dimethyl-1,3-oxazole, a different heterocyclic system with its own unique properties and applications.

Furthermore, the photochemistry of isoxazoles presents another avenue for exploration. Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a rearrangement to an oxazole (B20620) via an azirine intermediate. wikipedia.org Investigating the photochemical behavior of this compound could lead to novel light-driven chemical transformations and the synthesis of complex molecules.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. researchgate.net The integration of flow chemistry, microfluidics, and automated synthesis is set to revolutionize the production of fine chemicals, including this compound.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.orgacs.orgnih.gov The synthesis of oxazolines and their subsequent oxidation to oxazoles has been successfully demonstrated under flow conditions. rsc.org This approach could be adapted for the continuous production of this compound.

Microfluidic reactors, with their high surface-area-to-volume ratio, offer enhanced heat and mass transfer, enabling reactions to be performed under conditions that are not feasible in batch reactors. elveflow.comufluidix.com This technology could be particularly beneficial for exothermic or hazardous reactions that may be involved in the synthesis of isoxazole derivatives. The use of microfluidic platforms for the synthesis of metal-organic frameworks and single-atom catalysts showcases the potential for producing highly controlled and uniform materials. acs.orgethz.ch

Automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the discovery and optimization of new reaction conditions and the synthesis of libraries of compounds for screening purposes. nih.gov

TechnologyBenefits for this compound Synthesis
Flow Chemistry Improved safety, scalability, and reproducibility. researchgate.netrsc.orgacs.orgnih.gov
Microfluidics Enhanced reaction control, access to novel reaction conditions. elveflow.comufluidix.com
Automated Synthesis High-throughput screening and optimization of reaction conditions. nih.gov

Advanced Computational Design and Optimization of Oxazole-Based Chemical Systems

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. ekb.eg These techniques can be leveraged to predict the properties of this compound and to design novel derivatives with tailored functionalities.

Molecular docking studies can be used to predict the binding affinity of this compound and its analogues to biological targets, guiding the design of new therapeutic agents. ekb.egnih.gov For instance, computational studies have been used to design and predict the toxicity of oxazole derivatives as potential therapeutics for diabetes. jcchems.com Similarly, QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate the structural features of isoxazole derivatives with their biological activity, aiding in the rational design of more potent compounds. nih.gov

Computational methods can also be employed to study the reaction mechanisms of isoxazole synthesis and transformation, providing insights that can be used to optimize reaction conditions and improve yields.

Potential for Innovation in Diverse Chemical and Material Science Fields Through Molecular Engineering

The unique electronic and structural features of the isoxazole ring make it an attractive building block for the development of novel materials. Through molecular engineering, the properties of this compound can be fine-tuned for specific applications in materials science.

Oxazole-based compounds have shown promise in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com By strategically modifying the substituents on the isoxazole ring of this compound, it may be possible to create new materials with enhanced photophysical properties.

Furthermore, the isoxazole moiety can be incorporated into polymers to create materials with unique thermal, mechanical, or electronic properties. The versatility of the isoxazole ring allows for its inclusion in a wide range of polymer architectures, opening up possibilities for the creation of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Ethoxy-4,5-dimethyl-1,2-oxazole in laboratory settings?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like substituted hydrazides or chalcones. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by crystallization (water-ethanol mixtures) to isolate the product . Multi-step protocols involving condensation (e.g., Claisen-Schmidt) and cyclization (e.g., with hydroxylamine hydrochloride) are common, achieving yields of 65–94.5% with purity >99% .
  • Key Parameters : Reaction time (4–18 hours), temperature (reflux), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to hydrazide derivatives) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy :

  • IR : Identifies functional groups (e.g., C-O-C stretching at ~1200 cm⁻¹ for oxazole rings).
  • NMR : Confirms substitution patterns (e.g., ethoxy group protons at δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂).
  • GC-MS : Validates molecular weight (e.g., [M⁺] at m/z 167–173 for analogous oxazole derivatives) .
    • Crystallography : X-ray diffraction (SHELX suite) resolves 3D structure and bond angles. ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in sensitive substrates?

  • Approach : Use kinetic studies to identify rate-limiting steps (e.g., cyclization vs. condensation). Adjust solvent polarity (e.g., switch from DMSO to DMF for sterically hindered intermediates) or employ catalytic additives (e.g., glacial acetic acid for acid-mediated cyclization) .
  • Case Study : In analogous oxazole syntheses, yields increased from 65% to >90% by optimizing reflux duration (reducing from 18 to 12 hours) and using inert atmospheres to prevent oxidation .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for oxazole derivatives?

  • Strategy : Cross-validate data using complementary techniques. For example:

  • If NMR suggests a planar structure but X-ray shows puckering, analyze temperature-dependent NMR to assess conformational flexibility .
  • Use density functional theory (DFT) calculations to model electronic environments and compare with experimental IR/Raman spectra .
    • Example : Discrepancies in bond lengths (X-ray vs. computational models) for 4,5-dimethyl-3-phenyl-1,2-oxazole were resolved by refining hydrogen atom positions using SHELXL .

Q. What experimental frameworks are recommended for evaluating the biological activity of this compound derivatives?

  • In Vitro Assays :

  • Neuropharmacology : Test inhibition of neurotransmitter receptors (e.g., GABAₐ) using electrophysiological patch-clamp techniques .
  • Cytotoxicity : Screen against cell lines (e.g., HEK-293) via MTT assays, with IC₅₀ values calculated using nonlinear regression .
    • Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes involved in oxidative stress pathways) .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Critical Factors :

  • Temperature : Store at –20°C to prevent thermal decomposition (common for oxazoles with labile ethoxy groups) .
  • Light Exposure : Protect from UV radiation to avoid photolytic cleavage of the oxazole ring.
  • Moisture : Use desiccants to minimize hydrolysis, which can degrade the compound into carboxylic acid derivatives .

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